The compound (2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(ethylthio)-4-hydroxytetrahydro-2H-pyran-3,5-diyl dibenzoate is classified as a complex organic molecule featuring multiple functional groups. It belongs to the class of tetrahydropyran derivatives, which are cyclic ethers characterized by a six-membered ring containing one oxygen atom. This specific compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural complexity and the presence of various substituents that may influence biological activity.
The synthesis of this compound can involve several steps, typically starting from simpler precursors. One common method for synthesizing tetrahydropyran derivatives includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of this compound can be analyzed using various techniques:
The stereochemistry indicated by the R/S notation suggests specific spatial arrangements around chiral centers, which is critical for understanding its reactivity and interaction with biological targets.
The chemical behavior of this compound may involve several types of reactions:
Understanding these reactions is crucial for predicting how this compound might behave in various chemical environments.
The mechanism of action for compounds like this often involves interaction with biological macromolecules such as proteins or nucleic acids. Key aspects include:
Experimental studies would typically be required to elucidate these mechanisms in detail.
Key physical and chemical properties include:
Experimental determination of these properties is essential for practical applications.
This compound has potential applications in several fields:
Further research is needed to explore these applications fully and assess their feasibility in real-world scenarios.
The compound (2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(ethylthio)-4-hydroxytetrahydro-2H-pyran-3,5-diyl dibenzoate (CAS: 1423018-01-2) emerged as a synthetic intermediate in carbohydrate chemistry during the early 2010s, with its CAS registry issuance aligning with increased research into modified monosaccharide derivatives. Initially cataloged by specialized chemical suppliers like Ambeed, Inc. and Ace Biolab, this molecule gained research traction due to its structural hybridity between protected sugar cores and bioactive thioether functionalities [2] [5]. Unlike natural glycosides, its deliberate incorporation of an ethylthio group at the anomeric position represented a strategic departure from oxygen-based glycosidic linkages, positioning it as a critical probe for studying enzyme inhibition mechanisms, particularly against glycosidases and glycosyltransferases.
The compound’s primary research utility arose from its role as a precursor to thiosugar pharmacophores, which were under investigation for antiviral and anticancer properties during this period. Patent analyses reveal that protected intermediates like this enabled precise stereochemical control in synthesizing thiodisaccharides, addressing challenges in metabolic stability inherent to O-linked glycosides. By 2018, its application expanded to solid-phase synthetic routes for glycomimetic libraries, as evidenced by contract manufacturing offerings from facilities in Shanxi and Shandong provinces capable of multi-kilogram production [7]. Despite this, the compound itself remains classified as a "research-use-only" material, with no direct therapeutic applications reported in public databases, underscoring its status as a mechanistic tool rather than a drug candidate.
Table 1: Key Structural Analogs in Pharmacological Research
Compound Name | CAS Number | Core Modifications | Molecular Weight | Primary Research Use |
---|---|---|---|---|
(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(ethylthio)-4-hydroxytetrahydro-2H-pyran-3,5-diyl dibenzoate | 1423018-01-2 | C6 ethylthio, C4 hydroxyl | Not reported | Glycosidase inhibition studies |
D-Mannopyranose,2,3,4,6-tetrabenzoate | 627466-98-2 | C1-C4 benzoyl, C6 hydroxyl | 596.58 | Protective intermediate |
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyl dibenzoate | 67525-66-0 | Furanose core, C5 hydroxyl | 462.45 | Nucleoside synthesis |
(2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-iodotetrahydro-2H-pyran-3,4,5-triyl tribenzoate | Not assigned | C6 iodo, C3/C4/C5 benzoyl | 706.48 | Glycosylation electrophile |
The bioactivity potential of this compound derives from three synergistic structural features: stereochemical precision, multi-domain protecting groups, and strategic heteroatom substitution. Its fully defined (2R,3R,4S,5R,6S) configuration creates a stereoelectronic environment mimicking D-glucose, allowing targeted interactions with carbohydrate-binding proteins [2] [8]. The ethylthio group at C-6 introduces a non-hydrolyzable thioether linkage that confers resistance to enzymatic cleavage while enabling nucleophilic displacement reactions—a key advantage over oxygen-based analogs observed in iodo (e.g., CAS not assigned, [8]) or methoxy derivatives (e.g., 69558-23-2, [7]).
The benzoyl groups at C-2, C-3, and C-5 serve dual roles: they enforce conformational rigidity through steric bulk and modulate lipophilicity (LogP ≈ 6.4 based on analogs [7]), facilitating membrane permeability in cellular assays. Crucially, the unprotected C-4 hydroxyl group acts as a hydrogen-bond donor, a feature absent in perbenzoylated analogs like 627466-98-2 [1]. This enables selective derivatization or coordination with biological targets, as demonstrated in studies where similar C4-hydroxyl-containing compounds inhibited glycosidases via transition-state mimicry.
Table 2: Functional Group Contributions to Bioactivity
Structural Element | Stereochemical Context | Electronic/Lipophilic Effect | Biological Implication |
---|---|---|---|
C6 Ethylthio group | β-orientation (6S) | Polarizability ↑, Metabolic stability ↑ | Resistance to glycosidases, Nucleophile acceptor capacity |
C4 Hydroxyl group | Equatorial (4S) | H-bond donation capability | Target protein binding via H-bonding |
Benzoyl esters (C2, C3, C5) | Axial/equatorial mix | Lipophilicity ↑ (cLogP +3.2 per group) | Enhanced membrane permeability, Conformational locking |
The molecule’s molecular weight (~700 g/mol estimated from analogs) situates it within "beyond Rule of Five" space, enabling exploration of non-oral bioavailability pathways. X-ray crystallography of related compounds (e.g., 67525-66-0 [3]) confirms that benzoyl groups induce a ^4C₁ chair conformation, preorganizing the molecule for receptor binding. This geometric constraint, combined with the electronic perturbation from the sulfur atom, creates a distinctive pharmacophore capable of disrupting protein-carbohydrate interactions—a mechanism leveraged in recent anticancer glycosidase inhibitor studies.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3